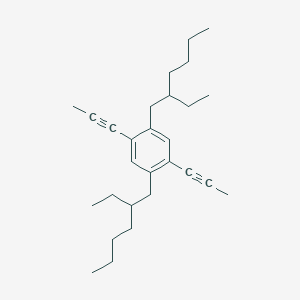
1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene
描述
1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is an organic compound characterized by the presence of two ethylhexyl groups and two propynyl groups attached to a benzene ring. This compound is part of a class of chemicals known for their unique structural properties, which can be leveraged in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene typically involves multi-step organic reactions. One common method involves the alkylation of a benzene derivative with 2-ethylhexyl bromide under basic conditions to introduce the ethylhexyl groups. This is followed by a Sonogashira coupling reaction to attach the propynyl groups using a palladium catalyst and copper co-catalyst in the presence of a base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the propynyl groups to propyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂), Lewis acid catalysts (e.g., AlCl₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Propyl-substituted benzene derivatives
Substitution: Halogenated benzene derivatives
科学研究应用
1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research may include its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its structural properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and influencing cellular pathways. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
1,4-Bis(2-ethylhexyl)benzene: Lacks the propynyl groups, resulting in different chemical reactivity and applications.
1,4-Di(prop-1-yn-1-yl)benzene: Lacks the ethylhexyl groups, affecting its solubility and interaction with other molecules.
1,4-Bis(2-ethylhexyl)-2,5-dimethylbenzene: Contains methyl groups instead of propynyl groups, leading to different chemical and physical properties.
Uniqueness
1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is unique due to the presence of both ethylhexyl and propynyl groups. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1,4-bis(2-ethylhexyl)-2,5-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42/c1-7-13-17-23(11-5)19-27-21-26(16-10-4)28(22-25(27)15-9-3)20-24(12-6)18-14-8-2/h21-24H,7-8,11-14,17-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDFKLNDSGZYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC(=C(C=C1C#CC)CC(CC)CCCC)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584556 | |
| Record name | 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211809-67-5 | |
| Record name | 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(2'-ethylhexyl)-1,4-di-1-propynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


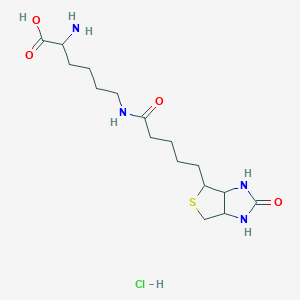
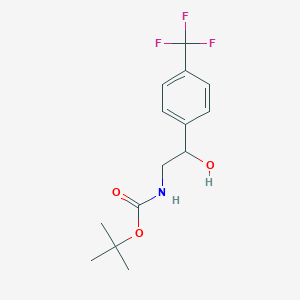
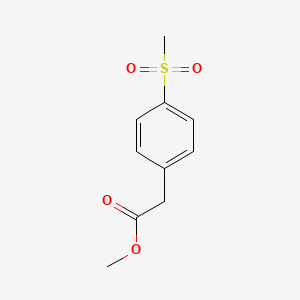
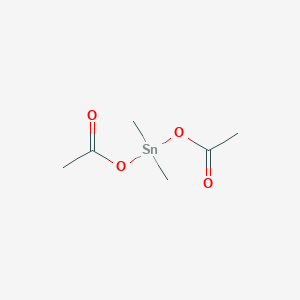
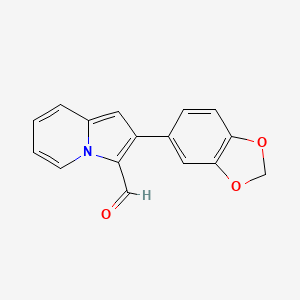
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)

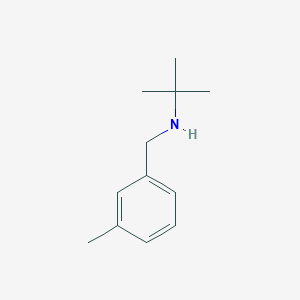
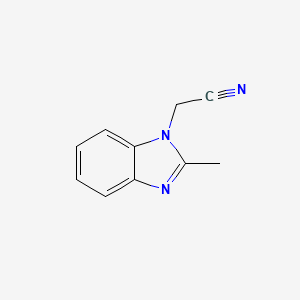
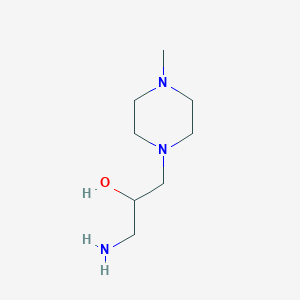
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
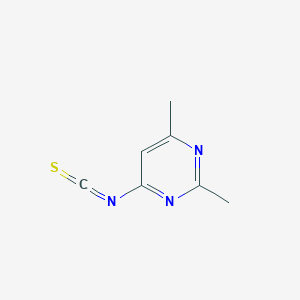

![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)
